Phenol, 5-methoxy-2,4-bis(1-phenylethyl)-
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Overview
Description
Phenol, 5-methoxy-2,4-bis(1-phenylethyl)- is an organic compound with the molecular formula C23H24O2 It is a derivative of phenol, characterized by the presence of methoxy and phenylethyl groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 5-methoxy-2,4-bis(1-phenylethyl)- typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 5-methoxy-2,4-bis(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
Phenol, 5-methoxy-2,4-bis(1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its stabilizing properties.
Mechanism of Action
The mechanism of action of phenol, 5-methoxy-2,4-bis(1-phenylethyl)- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The phenylethyl groups enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites in biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1-phenylethyl)-: Lacks the methoxy group, resulting in different reactivity and applications.
Phenol, 2-methoxy-5-(1-propenyl)-: Contains a propenyl group instead of phenylethyl, affecting its chemical behavior.
Phenol, 4,4’-(1-methylethylidene)bis-:
Uniqueness
Its structure allows for versatile reactivity and interaction with various molecular targets, making it valuable in multiple research and industrial contexts .
Properties
CAS No. |
62123-46-0 |
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Molecular Formula |
C23H24O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-methoxy-2,4-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O2/c1-16(18-10-6-4-7-11-18)20-14-21(23(25-3)15-22(20)24)17(2)19-12-8-5-9-13-19/h4-17,24H,1-3H3 |
InChI Key |
BAVPBJGIIZCFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2O)OC)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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